Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
CAS No.: 135065-69-9
Cat. No.: VC21161116
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135065-69-9 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3 |
| Standard InChI Key | FJYBLMJHXRWDAQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CO |
Introduction
Chemical Identity and Structure
Molecular Structure
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate consists of a morpholine ring with a hydroxymethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 4). The compound exists in both (R) and (S) enantiomeric forms, with the (S)-enantiomer being particularly valuable in asymmetric synthesis.
Identification Parameters
The compound is characterized by several identification parameters, which are summarized in Table 1.
Table 1: Chemical Identification Parameters of Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Physical Properties
The physical properties of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate provide essential information for handling and utilizing this compound in laboratory and industrial settings.
Table 2: Physical Properties of Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Density | 1.1±0.1 g/cm³ | |
| Boiling Point | 320.7±27.0 °C at 760 mmHg | |
| Flash Point | 147.8±23.7 °C | |
| Solubility | Soluble in common organic solvents |
Chemical Reactivity and Transformations
Functionalization of the Hydroxyl Group
The hydroxymethyl group in tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate serves as a useful handle for further functionalization. The primary alcohol can undergo various transformations:
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Etherification: The hydroxyl group can be coupled with aryl bromides under copper-mediated conditions to form corresponding ethers .
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Mitsunobu Reaction: Aryl ethers can also be formed under Mitsunobu conditions (ArOH, PPh₃, DIAD, μW, 180 °C) in good yield .
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Tosylation: The hydroxyl group can be converted to a tosylate, creating a better leaving group for subsequent nucleophilic substitution reactions, as seen in the synthesis of tert-butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, exposing the secondary amine for further reactions such as reductive amination. This sequential deprotection and functionalization approach is valuable in constructing more complex molecules .
Applications in Medicinal Chemistry
Synthetic Intermediate in Drug Discovery
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate has found significant applications in medicinal chemistry, particularly in the synthesis of dopamine receptor antagonists. Research has shown that this compound serves as a valuable chiral scaffold for the development of selective dopamine D4 receptor antagonists .
Case Study: Synthesis of Dopamine D4 Receptor Antagonists
A notable application involves the use of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate in the synthesis of selective dopamine D4 receptor antagonists. The synthetic procedure involves:
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Coupling of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate with appropriate aryl bromides under copper-mediated conditions
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Removal of the Boc group under acidic conditions
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Reductive amination to introduce additional functionality at the nitrogen
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Further modifications to optimize pharmacological properties
This approach has led to the identification of compounds with high potency and selectivity for the dopamine D4 receptor, with negligible activity at other dopamine receptor subtypes (D₁, D₂L, D₂S, D₃, and D₅) .
Structure-Activity Relationships
The morpholine scaffold in tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate provides a rigid framework that positions functional groups in specific spatial orientations. This stereochemical control is crucial for the biological activity of the derived compounds.
Comparison with Related Compounds
Several structural analogs of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate have been reported in the literature, each with distinct properties and applications.
Table 3: Comparison of Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate with Related Compounds
The structural variations in these related compounds significantly affect their reactivity and applications. For instance, the tosyloxy derivative serves as a better leaving group for nucleophilic substitution reactions, while the 2,6-bis(hydroxymethyl) analog offers two reactive sites for functionalization .
Crystal Structure Properties
X-ray crystallographic studies of the (2R*,6S*)-tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate, a closely related compound, reveal interesting solid-state properties. In the crystal structure, intermolecular O—H⋯O hydrogen bonds link pairs of molecules into centrosymmetric dimers. Additional weak intermolecular O—H⋯O interactions further connect these dimers into chains extended in the100 direction . While this specific crystallographic data pertains to a derivative with an additional hydroxymethyl group, it provides insights into the potential hydrogen bonding capabilities of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
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